molecular formula C9H19NO2 B12589511 2,2,6,6-Tetramethylpiperidine-1,3-diol CAS No. 872599-91-2

2,2,6,6-Tetramethylpiperidine-1,3-diol

Cat. No.: B12589511
CAS No.: 872599-91-2
M. Wt: 173.25 g/mol
InChI Key: ITFVVOQVJUXDHY-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-1,3-diol is an organic compound belonging to the class of piperidines. It is characterized by the presence of two hydroxyl groups attached to the piperidine ring, along with four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidine-1,3-diol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidine-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-1,3-diol involves its interaction with specific molecular targets and pathways. As a hindered amine, it acts as a base and participates in various chemical reactions. Its unique structure allows it to stabilize free radicals and prevent oxidative degradation in polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylpiperidine-1,3-diol is unique due to the presence of two hydroxyl groups, which enhance its reactivity and make it suitable for specific applications in chemistry and industry. Its ability to stabilize free radicals and participate in various chemical reactions sets it apart from other similar compounds .

Properties

CAS No.

872599-91-2

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidin-3-ol

InChI

InChI=1S/C9H19NO2/c1-8(2)6-5-7(11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3

InChI Key

ITFVVOQVJUXDHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(N1O)(C)C)O)C

Origin of Product

United States

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